molecular formula C10H14N2O B3200085 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol CAS No. 1017388-32-7

2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol

Cat. No.: B3200085
CAS No.: 1017388-32-7
M. Wt: 178.23 g/mol
InChI Key: GKOMZICLRGUPCW-UHFFFAOYSA-N
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Description

2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol is a compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2,3-dihydro-1H-isoindole with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antiviral and anticancer agent. In medicine, it is being explored for its immunomodulatory properties and potential use in the treatment of autoimmune diseases. In industry, it is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals .

Comparison with Similar Compounds

2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol can be compared with other similar compounds such as lenalidomide and thalidomide. These compounds share a similar isoindole core structure but differ in their functional groups and overall molecular architecture. Lenalidomide, for example, has been extensively studied for its immunomodulatory and anticancer properties, while thalidomide is known for its historical use as a sedative and its more recent applications in treating certain cancers and autoimmune diseases.

Properties

IUPAC Name

2-(4-amino-1,3-dihydroisoindol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-10-3-1-2-8-6-12(4-5-13)7-9(8)10/h1-3,13H,4-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOMZICLRGUPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CCO)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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